molecular formula C6H10O3 B158675 Ethyl 4-oxobutanoate CAS No. 10138-10-0

Ethyl 4-oxobutanoate

Cat. No.: B158675
CAS No.: 10138-10-0
M. Wt: 130.14 g/mol
InChI Key: QFMPHCGACBODIJ-UHFFFAOYSA-N
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Description

It is a versatile compound with the molecular formula C6H10O3 and a molecular weight of 130.14 g/mol . This compound is widely used in organic synthesis due to its reactivity and functional groups.

Mechanism of Action

Target of Action

Ethyl 4-oxobutanoate, also known as ethyl 3-formylpropionate , is a carboxylic ester obtained by the formal condensation of the carboxy group of succinic semialdehyde with ethanol . It primarily targets enzymes such as carbonyl reductase (CgCR) and glucose dehydrogenase (GDH) . These enzymes play a crucial role in the biotransformation of this compound into other compounds .

Mode of Action

The compound interacts with its targets through a process known as bioreduction . This process involves the highly stereoselective reduction of this compound under mild conditions . The enolate ion of this compound acts as a nucleophile and reacts with an electrophilic alkyl halide in an SN2 reaction, displacing the leaving group by backside attack .

Biochemical Pathways

The bioreduction of this compound leads to the formation of optically active ®-ethyl 4-chloro-3-hydroxybutyrate (®-CHBE) . This compound is a useful chiral building block for the synthesis of pharmaceuticals . The process involves the transformation of this compound into ®-CHBE via a highly efficient bioreduction process .

Result of Action

The result of the action of this compound is the production of ®-CHBE . This compound is a key chiral precursor of enantiopure intermediates for synthesizing cholesterol-lowering hydroxymethylglutaryl-CoA reductase inhibitors .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature . For instance, at pH 7.0 and 30 °C, the kinetic constants Km and kcat of this compound were found to be 20.9 mM and 56.1 s−1, respectively . Additionally, the presence of certain substances, such as Ni2+ and glucose, can enhance the bioreduction process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols or aldehydes.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Alkyl halides and strong bases like sodium hydride are commonly employed.

Major Products:

    Oxidation: Succinic acid.

    Reduction: 4-hydroxybutanoic acid or 4-hydroxybutanal.

    Substitution: Various substituted esters depending on the alkyl halide used.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific functional groups and reactivity, making it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .

Properties

IUPAC Name

ethyl 4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-2-9-6(8)4-3-5-7/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMPHCGACBODIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90143879
Record name Ethyl 4-oxobutanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10138-10-0
Record name Butanoic acid, 4-oxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10138-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-oxobutanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010138100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 4-oxobutanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 4-OXOBUTANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0592D2Y8Z0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

A mixture of 4-[4-(3-chloro-propoxy)-phenyl]-3-methyl-4-oxo-butyric acid ethyl ester (7 g, 22 mmol), K2CO3 (9.3 g, 67 mmol), Nat (330 mg, 2.2 mmol), and (R)-methyl-pyrrolidinium benzenesulfonate (11 g, 47 mmol) in CH3CN (160 mL) was heated under argon at 80° C. for 36 h. The reaction mixture was concentrated at reduced pressure and partitioned between saturated aqueous sodium bicarbonate solution and methylene chloride. The aqueous layer was extracted twice with methylene chloride and the combined organics was washed with brine, dried (Na2SO4), filtered, and concentrated to provide a crude material. The crude material was purified by ISCO (80 g siliga gel column) chromatography using 2% to 9% methanol in methylene chloride to 10% methanol containing 2.5 mL ammonium hydroxide in methylene chloride to afford a pure product. The pure product was dissolved in methylene chloride and washed with saturated aqueous sodium bicarbonate solution, brine, dried (Na2SO4), filtered, and concentrated to give 3-methyl-4-{4-R-2-methyl-pyrrolidin-1-yl)-propoxy]-phenyl}-4-oxo-butyric acid ethyl ester (8.39 g, quantitative yield), MS m/z 362 (M+H).
Name
4-[4-(3-chloro-propoxy)-phenyl]-3-methyl-4-oxo-butyric acid ethyl ester
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
9.3 g
Type
reactant
Reaction Step One
[Compound]
Name
(R)-methyl-pyrrolidinium benzenesulfonate
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 4-[4-(3-chloropropoxy)-3,5-difluorophenyl]-4-oxo-butyric acid ethyl ester (5 g, 14.9 mmol), K2CO3 (7.2 g, 52.1 mmol), NaI (220 mg, 1.4 mmol), and Benzenesulfonate; (R)-methylpyrrolidinium (8 g, 33 mmol) in CH3CN (110 mL) was heated under argon at 80° C. for 36 h. The reaction was concentrated and partitioned between saturated aqueous sodium bicarbonate solution and methylene chloride. The aqueous layer was extracted twice with methylene chloride and the combined organics was washed with brine, dried (Na2SO4), filtered, and concentrated to provide a crude material (96% purity). The crude material was purified by ISCO (80 g silica gel column) chromatography using 2% to 9% methanol in methylene chloride to 10% methanol containing 0.1% ammonium hydroxide in methylene chloride. The isolated material was dissolved in methylene chloride and washed with saturated aqueous sodium bicarbonate solution, brine, dried (Na2SO4), filtered, and concentrated. The isolated material was crystallized with a mixture of methylene chloride, ether and hexane to obtain 4-{3,5-difluoro-4-[3-(R)-2-methyl-pyrrolidin-1-yl)-propoxy]-phenyl}-4-oxo-butyric acid ethyl ester (3.97 g, 70%, 99% purity), MS m/z=384 (M+H).
Name
4-[4-(3-chloropropoxy)-3,5-difluorophenyl]-4-oxo-butyric acid ethyl ester
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
220 mg
Type
catalyst
Reaction Step One
[Compound]
Name
(R)-methylpyrrolidinium
Quantity
8 g
Type
reactant
Reaction Step Two
Name
Quantity
110 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Into a 500-mL round-bottom flask, which was purged and maintained with an inert atmosphere of nitrogen, was placed a solution of ethyl 4-chloro-4-oxobutanoate (12 g, 72.91 mmol) in tetrahydrofuran (200 mL). The system was purged with nitrogen and palladium on carbon (2 g) was added to the reaction. This was followed by the addition of triethylsilane (16.5 mL, 103.20 mmol) dropwise with stirring at room temperature. The reaction mixture was stirred for 2 h at room temperature. The solids were filtered off and the filtrate was concentrated under reduced pressure to give 18 g (crude) of the title compound as a light yellow solid.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
16.5 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-oxobutanoate
Reactant of Route 2
Ethyl 4-oxobutanoate
Reactant of Route 3
Ethyl 4-oxobutanoate
Reactant of Route 4
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Ethyl 4-oxobutanoate
Reactant of Route 5
Ethyl 4-oxobutanoate
Reactant of Route 6
Ethyl 4-oxobutanoate
Customer
Q & A

Q1: How does ethyl 4-oxobutanoate interact with Saccharomyces fermentati, and what are the downstream effects?

A1: While the exact mechanism of interaction isn't detailed in the provided research [, ], we know that Saccharomyces fermentati, a yeast species commonly used in fermentation processes, metabolizes this compound when grown as a film on a simulated sherry medium []. This metabolic process results in the production of various compounds, including diethyl succinate, ethyl 4-hydroxybutanoate, and 4-hydroxybutanoic acid lactone. Additionally, the yeast produces 2-phenylethanol, 2- and 3-methylbutanol, and trace amounts of other unidentified compounds []. This metabolic transformation highlights the yeast's ability to modify and utilize this compound as a substrate.

Q2: What is the structural characterization of this compound?

A2: Although the provided research [, ] doesn't explicitly detail the spectroscopic data for this compound, its molecular formula is C6H10O3, and its molecular weight is 130.14 g/mol. The compound is an ethyl ester with a ketone functional group on the butyrate chain.

Q3: Are there any analytical methods mentioned in the research used to study this compound and its metabolites?

A3: Yes, the research highlights the use of gas chromatography coupled with various detection techniques to analyze this compound and its metabolites []. Researchers used gas chromatography retention times to initially identify the compounds. Further structural confirmation was achieved using infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR), and mass spectrometry (MS) []. These analytical techniques showcase a comprehensive approach to characterizing the metabolic products.

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